molecular formula C14H11ClN4O4S B2671288 5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide CAS No. 2034603-63-7

5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide

Cat. No.: B2671288
CAS No.: 2034603-63-7
M. Wt: 366.78
InChI Key: FAFLAIATURTZMZ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide is a synthetic compound notable for its intricate molecular structure. This compound is characterized by the presence of chlorine, hydroxyl, and multiple oxo groups integrated into a thieno[3,2-d]pyrimidine skeleton, connected to a nicotinamide moiety. It is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide typically involves the following steps:

  • Formation of Thieno[3,2-d]pyrimidine Core: : This is generally achieved via a multi-step reaction involving thiophene and cyanamide derivatives under acidic or basic conditions, followed by cyclization and oxidation reactions.

  • Introduction of Chloro and Hydroxyl Groups: : Halogenation is carried out using chlorinating agents like thionyl chloride. Hydroxyl groups are typically introduced via nucleophilic substitution reactions.

  • Linking to Nicotinamide Moiety: : This step involves the coupling of the thieno[3,2-d]pyrimidine core with a nicotinamide precursor under amide-bond forming conditions, often utilizing coupling reagents like EDCI or HATU.

Industrial Production Methods

The industrial production of this compound would necessitate large-scale synthetic methods, typically employing:

  • Continuous flow reactors for efficiency.

  • Catalysts to optimize reaction conditions and yields.

  • Enhanced purification techniques like chromatography and crystallization to ensure high-purity output.

Chemical Reactions Analysis

5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide undergoes several types of chemical reactions:

Oxidation

Oxidation of the hydroxyl group can lead to the formation of corresponding ketones or carboxylic acids. Common reagents include PCC, DMSO, or Jones reagent.

Reduction

Reduction reactions often target the oxo groups, converting them to hydroxyl groups using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution

The chlorine atom can be substituted by nucleophiles (like amines or alcohols) in nucleophilic substitution reactions, often requiring polar aprotic solvents like DMF or DMSO and heating.

Major Products

The major products from these reactions include various hydroxylated or aminated derivatives, ketones, and acids, each exhibiting unique properties that can be further exploited in research and applications.

Scientific Research Applications

Chemistry

This compound is studied for its complex reactivity patterns, aiding in understanding reaction mechanisms and synthesis of related structures.

Biology

In biological research, it serves as a probe for studying enzyme activities, particularly those related to nicotinamide and thieno[3,2-d]pyrimidine pathways.

Medicine

Potential therapeutic applications are explored, including antiviral and anticancer activities, thanks to its ability to interact with nucleic acids and enzymes.

Industry

The compound finds applications in the development of specialty chemicals and materials due to its stability and reactivity profile.

Mechanism of Action

The biological effects of 5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide are mediated through:

  • Molecular Targets: : Enzymes involved in nucleic acid metabolism, such as polymerases and kinases.

  • Pathways: : Disruption of DNA/RNA synthesis and repair pathways, leading to inhibition of cellular proliferation in target cells.

Comparison with Similar Compounds

5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide can be compared with compounds like:

  • 5-fluoro-2'-deoxyuridine: : Another thieno[3,2-d]pyrimidine derivative, differing in the halogen present.

  • Nicotinamide riboside: : A compound with a similar nicotinamide structure but differing significantly in the thieno[3,2-d]pyrimidine component.

  • 6-chloronicotinamide: : Similar in the nicotinamide scaffold and halogen presence, but lacks the thieno[3,2-d]pyrimidine framework.

The uniqueness of this compound lies in its combined structural features, allowing for distinct reactivity and interaction profiles that make it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O4S/c15-8-5-7(6-17-12(8)21)11(20)16-2-3-19-13(22)10-9(1-4-24-10)18-14(19)23/h1,4-6H,2-3H2,(H,16,20)(H,17,21)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFLAIATURTZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=O)N(C2=O)CCNC(=O)C3=CNC(=O)C(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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